molecular formula C15H16N2O B183839 3-amino-N-(2-ethylphenyl)benzamide CAS No. 897594-72-8

3-amino-N-(2-ethylphenyl)benzamide

Cat. No.: B183839
CAS No.: 897594-72-8
M. Wt: 240.3 g/mol
InChI Key: HWDVQMUXGBTNHN-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethylphenyl)benzamide: is an organic compound with the molecular formula C15H16N2O It belongs to the class of amides and is characterized by the presence of an amino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(2-ethylphenyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-ethylaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-amino-N-(2-ethylphenyl)benzamide can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: 3-amino-N-(2-ethylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    3-amino-N-phenylbenzamide: Similar structure but lacks the ethyl group on the phenyl ring.

    3-amino-N-(2-methylphenyl)benzamide: Similar structure with a methyl group instead of an ethyl group.

    3-amino-N-(2-chlorophenyl)benzamide: Similar structure with a chlorine atom instead of an ethyl group.

Uniqueness: 3-amino-N-(2-ethylphenyl)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

3-amino-N-(2-ethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDVQMUXGBTNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580045
Record name 3-Amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897594-72-8
Record name 3-Amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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